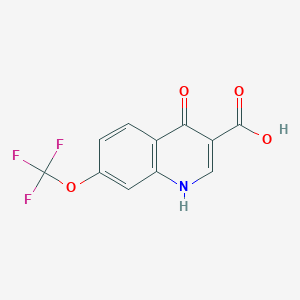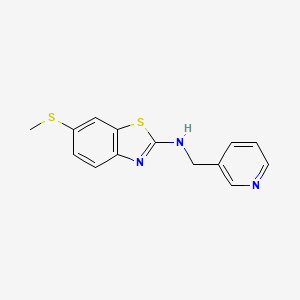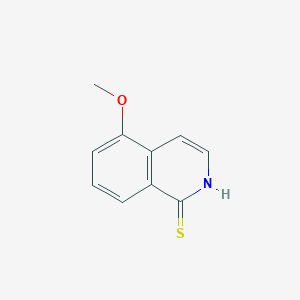
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol
Descripción general
Descripción
“2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves reactions with primary or secondary amines . Piperidines, a class of compounds that includes “this compound”, are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group, a methoxy group, and a piperidine ring . The InChI code for this compound is 1S/C12H15ClN2O2/c1-17-10-4-6-15 (7-5-10)12 (16)9-2-3-11 (13)14-8-9/h2-3,8,10H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.72 . . Additional properties such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación
Pharmacological and Biological Effects
Phenolic compounds, specifically Chlorogenic Acid (CGA), have been recognized for their extensive range of biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive properties, and acts as a central nervous system stimulator. Its role in modulating lipid metabolism and glucose in metabolic-related disorders positions it as a potentially crucial agent in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA and its influence on nutrient metabolism, including amino acids, glucose, and fatty acids, highlight its therapeutic potential and the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Sorption Properties
Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals emphasizes the environmental relevance of phenolic compounds. The study compiled a significant database of soil–water distribution coefficients, providing insights into the sorption behavior of various phenoxy herbicides, including 2,4-D. It revealed the importance of soil parameters like pH, organic carbon content, and iron oxides in understanding the sorption process. This research offers valuable data for environmental management and the handling of phenoxy herbicides (Werner et al., 2012).
Nutraceutical and Food Additive Properties
Chlorogenic acid has also been acknowledged for its nutraceutical properties, especially in treating metabolic syndrome, due to its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive, owing to its antimicrobial properties against a broad range of organisms and its antioxidant activity, makes it a promising candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Organoleptic and Nutritional Effects in Food Products
The impact of phenolic compounds on the organoleptic and nutritional properties of oilseed protein products is significant. Phenolic compounds like CGA contribute to the development of adverse flavors and colors in food products, and their interaction with essential nutrients and alteration of chemical and functional properties is an area that requires further investigation. Understanding the roles of bound phenolics and tannins is crucial for improving food quality and nutrition (Sosulski, 1979).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like nitric oxide synthase .
Mode of Action
It’s known that the compound contains a methoxypiperidine group, which could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi stacking .
Biochemical Pathways
A similar compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a two-component FAD-dependent monooxygenase .
Pharmacokinetics
The compound’s molecular weight (26972 g/mol ) suggests that it could potentially be absorbed and distributed in the body. The presence of a methoxy group might also influence its metabolism and excretion .
Result of Action
Based on its structural similarity to other compounds, it could potentially cause changes in enzyme activity, leading to alterations in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol. For instance, its storage temperature is reported to be room temperature , suggesting that it may be stable under normal environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, which can lead to alterations in metabolic pathways. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are crucial for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is critical for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its subsequent biochemical effects. Understanding the subcellular localization mechanisms is crucial for evaluating the compound’s potential therapeutic applications.
Propiedades
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-(4-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-18-10-4-6-15(7-5-10)13(17)9-2-3-12(16)11(14)8-9/h2-3,8,10,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJYLZIINXFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)

![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)


![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

